![molecular formula C15H14N2O2S B2730458 5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1019008-75-3](/img/structure/B2730458.png)
5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound with the molecular formula C15H14N2OS . It belongs to the class of thienopyrimidines, which are structural analogs of purines and are widely represented in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
Thienopyrimidines can be synthesized using various methods. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, thienopyrimidine-4-one derivatives can be synthesized by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular structure of “5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” consists of a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring .Aplicaciones Científicas De Investigación
Pyrimidine Derivatives in Drug Design
Compounds featuring the pyrimidine nucleus are extensively explored for their pharmacological significance. The structural analogy of pyrimidines to DNA and RNA bases underpins their utility in designing drugs that can modulate biological pathways with high specificity. Research has underscored the anti-inflammatory, anticancer, antiviral, and antibacterial properties of pyrimidine derivatives, making them a cornerstone in the synthesis of new therapeutic agents.
A study by Rashid et al. (2021) delves into recent advancements in synthesizing pyrimidine derivatives, highlighting their potent anti-inflammatory effects by inhibiting key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α. This suggests a potential pathway through which 5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives could exert therapeutic effects, provided they share similar structural and functional characteristics with the compounds reviewed (Rashid et al., 2021).
Catalysis and Synthetic Applications
The synthesis of complex organic compounds often requires catalysts that can facilitate the formation of desired bonds with high efficiency and selectivity. Parmar et al. (2023) provide an extensive review on the use of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine scaffolds. These scaffolds, closely related to thieno[2,3-d]pyrimidines, exhibit a broad range of applications, from medicinal chemistry to material science. The review emphasizes the versatility of pyrano[2,3-d]pyrimidine scaffolds and the innovative catalytic approaches to synthesize them, suggesting that similar methodologies could be applied to synthesize and manipulate the structure of 5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione for specific applications (Parmar et al., 2023).
Optoelectronic Materials
The integration of pyrimidine rings into π-extended conjugated systems has been identified as a strategy for developing novel optoelectronic materials. Lipunova et al. (2018) review the significance of functionalized quinazolines and pyrimidines in fabricating materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and other electronic devices. This highlights the potential of 5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione as a precursor or component in developing optoelectronic materials, given its structural compatibility with the compounds discussed (Lipunova et al., 2018).
Propiedades
IUPAC Name |
5,6-dimethyl-3-(3-methylphenyl)-1H-thieno[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-8-5-4-6-11(7-8)17-14(18)12-9(2)10(3)20-13(12)16-15(17)19/h4-7H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYORWOQEXJAAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(NC2=O)SC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid](/img/structure/B2730379.png)
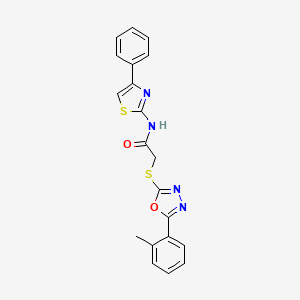
![tert-Butyl (3aS,6aR)-2-oxohexahydro-5H-pyrrolo[3,4-d]oxazole-5-carboxylate](/img/structure/B2730382.png)

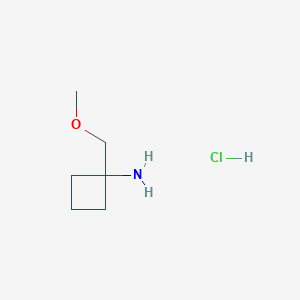
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2730387.png)
![N-(4-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2730388.png)
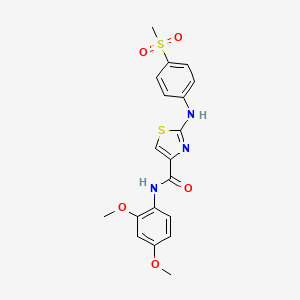
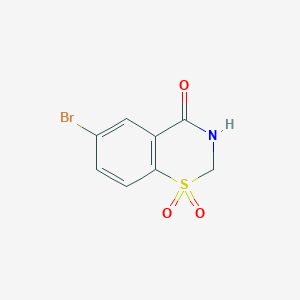
![(4-fluorophenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2730391.png)
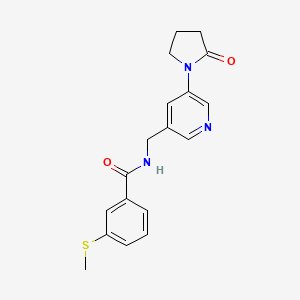
![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2730396.png)
![3-(dimethylamino)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2730397.png)
![2,7-Dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2730398.png)